m-PEG12-NHS ester, or methyl polyethylene glycol 12 N-hydroxysuccinimide ester, is a specialized compound used primarily in bioconjugation processes. It serves as an amine-reactive reagent that facilitates the modification of proteins and other biomolecules by attaching polyethylene glycol (PEG) chains. This modification enhances solubility, stability, and reduces immunogenicity of the biomolecules, making them more suitable for therapeutic applications.
The compound is synthesized from polyethylene glycol and activated with an N-hydroxysuccinimide ester group, which allows it to react specifically with primary amines. It is commercially available from various suppliers, including Thermo Fisher Scientific and other chemical suppliers specializing in bioconjugation reagents .
m-PEG12-NHS ester is classified under the category of PEGylation reagents, specifically as a monofunctional NHS ester. This classification is significant because it indicates its reactivity profile and application in modifying biomolecules through covalent bonding with amine groups.
The synthesis of m-PEG12-NHS ester typically involves the reaction of m-PEG (methyl polyethylene glycol) with N-hydroxysuccinimide in the presence of coupling agents to activate the hydroxyl group, forming the NHS ester. This reaction can be performed under mild conditions to prevent degradation of sensitive biomolecules.
The molecular structure of m-PEG12-NHS ester consists of a linear chain of 12 ethylene glycol units terminated with a methyl group at one end and an N-hydroxysuccinimide ester at the other. This configuration provides both hydrophilicity and reactivity.
where .
The primary reaction involving m-PEG12-NHS ester is its coupling with primary amines (-NH₂) found in proteins or peptides. This reaction results in the formation of stable amide bonds, effectively attaching the PEG moiety to the target molecule.
The mechanism by which m-PEG12-NHS ester modifies biomolecules involves nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester. This step forms a transient intermediate that rearranges to establish a stable amide bond while releasing N-hydroxysuccinimide as a by-product.
The efficiency of this reaction can be monitored using techniques such as mass spectrometry or high-performance liquid chromatography to confirm successful conjugation .
m-PEG12-NHS ester has several scientific applications:
The conceptual foundation of PEGylation was established in the late 1960s by Frank Davis at Rutgers University, who proposed covalent attachment of polyethylene glycol (PEG) to proteins to reduce immunogenicity and prolong circulatory half-life. This innovation aimed to shield "foreign" therapeutic proteins (e.g., early recombinant enzymes) from immune recognition [1]. Initial PEG reagents utilized cyanuric chloride-activated PEGs, which non-specifically targeted lysine residues and N-terminal amines, yielding heterogeneous conjugates with variable bioactivity. The first FDA-approved PEGylated drug, Adagen® (PEG-adenosine deaminase), emerged in 1990, validating the clinical potential of PEGylation [7] [10]. Subsequent generations evolved toward site-specific conjugation, driven by innovations in linker chemistry and PEG architectures. Monomethoxy PEG (mPEG) derivatives replaced dihydroxyl PEGs to prevent cross-linking, while branched-chain PEGs (e.g., 40 kDa PEG in Pegasys®) enhanced steric shielding without proportionally increasing viscosity [7] [10].
Table 1: Evolution of PEGylation Technologies
Generation | Time Period | Key Innovations | Representative Drugs |
---|---|---|---|
First | 1970s–1990s | Cyanuric chloride activation; Random lysine conjugation | Adagen® |
Second | 1990s–2000s | mPEG reagents; NHS esters; Reduced heterogeneity | PEG-Intron®, Oncaspar® |
Third | 2000s–present | Site-specific conjugation (e.g., cysteine-directed); Cleavable linkers | Plegridy®, Rebinyn® |
N-hydroxysuccinimide (NHS) esters serve as pivotal reagents for amine-directed bioconjugation due to their selectivity toward primary amines (ε-amino groups of lysine and N-terminal α-amines) under physiological pH (7.2–9.0). The reaction forms stable amide bonds, releasing N-hydroxysuccinimide as a byproduct [2] [8]. Key advantages include:
Table 2: Comparison of NHS Esters vs. Alternative Amine-Reactive Reagents
Reagent Type | Reaction Mechanism | Bond Stability | Optimal pH | Limitations |
---|---|---|---|---|
NHS esters | Amide bond formation | High | 7.2–8.5 | Hydrolysis at alkaline pH |
Imidoesters | Amidination | Moderate | 8.0–10.0 | Charge alteration on amines |
Aldehydes (e.g., glutaraldehyde) | Schiffs base formation | Low (reversible) | 6.5–7.5 | Cross-linking artifacts |
Applications span protein-protein crosslinking (e.g., homobifunctional NHS esters like DSS) and targeted bioconjugation (e.g., antibody-enzyme fusions via heterobifunctional Sulfo-SMCC) [2] [4]. For m-PEG12-NHS ester, the 12-unit PEG spacer balances hydrophilicity and steric bulk, optimizing solubility without impeding reaction kinetics.
Conventional PEG polymers are polydisperse mixtures (polydispersity index >1.05), complicating reproducibility and regulatory approval. Discrete PEG (dPEG®), synthesized via stepwise organic methodologies, offers single-molecular-weight chains with Đ = 1.0 [6] [9]. The m-PEG12-NHS ester exemplifies this class, comprising exactly 12 ethylene oxide units (MW ≈ 0.6 kDa). Benefits include:
Table 3: Discrete PEG vs. Polydisperse PEG in Bioconjugation
Parameter | Discrete PEG (e.g., m-PEG12-NHS) | Polydisperse PEG |
---|---|---|
Molecular weight | Exact (e.g., 600 Da) | Average (e.g., 600 ± 50 Da) |
Polydispersity index (Đ) | 1.0 | >1.05 |
Anti-PEG antibody binding | Reduced (fixed epitope) | High (variable epitopes) |
FDA approval challenges | Lower | Higher (batch variability) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7